Tert-butyl 2-(bis(methylthio)methylene)-3-oxobutanoate
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Overview
Description
Tert-butyl 2-(bis(methylthio)methylene)-3-oxobutanoate is an organic compound with a complex structure that includes a tert-butyl group, a bis(methylthio)methylene moiety, and a 3-oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bis(methylthio)methylene)-3-oxobutanoate typically involves the condensation of tert-butyl acetoacetate with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bis(methylthio)methylene)-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(bis(methylthio)methylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bis(methylthio)methylene)-3-oxobutanoate involves its interaction with molecular targets through its reactive functional groups. The bis(methylthio)methylene moiety can participate in nucleophilic or electrophilic reactions, while the carbonyl group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetoacetate: A precursor in the synthesis of tert-butyl 2-(bis(methylthio)methylene)-3-oxobutanoate.
Bis(methylthio)methylene derivatives: Compounds with similar bis(methylthio)methylene moieties.
3-Oxobutanoate esters: Compounds with similar ester functionalities.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the tert-butyl group and the bis(methylthio)methylene moiety allows for diverse chemical transformations and interactions.
Properties
IUPAC Name |
tert-butyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3S2/c1-7(12)8(10(15-5)16-6)9(13)14-11(2,3)4/h1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOZEQYWIUMZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(SC)SC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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